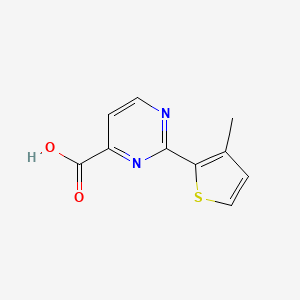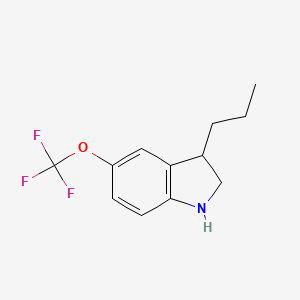
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
IUPAC Name: this compound
This compound belongs to the indole family, characterized by its fused benzene and pyrrole rings. The trifluoromethoxy group (OCF3) adds both steric bulk and electron-withdrawing properties, influencing its reactivity and biological activity.
Preparation Methods
Synthetic Routes::
Radical Approach:
- Information on industrial-scale production methods for this specific compound is limited. research and development in this area may yield more efficient processes in the future.
Chemical Reactions Analysis
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can undergo various reactions:
Oxidation: It can be oxidized to form various functional groups.
Reduction: Reduction reactions can modify the indole ring system.
Substitution: The trifluoromethoxy group can be substituted with other functional groups.
C–C Bond Formation: Alkenylations, alkynylations, and arylations are possible.
Common reagents and conditions depend on the specific transformation. Major products include derivatives of the indole core.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure and potential biological activity.
Agrochemicals: The trifluoromethoxy group enhances herbicidal or pesticidal properties.
Materials Science: Its stability and reactivity make it useful for functional materials.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as 1-bromo-3-propyl-5-(trifluoromethoxy)benzene, share structural features.
Uniqueness: The combination of the propyl group, trifluoromethoxy moiety, and indole framework sets it apart.
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H14F3NO/c1-2-3-8-7-16-11-5-4-9(6-10(8)11)17-12(13,14)15/h4-6,8,16H,2-3,7H2,1H3 |
InChI Key |
IUPHCZSVRYNZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC2=C1C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-1-ethyl-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13220539.png)
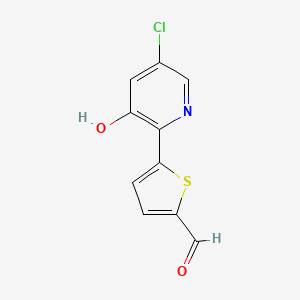

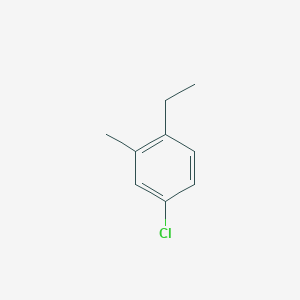
![Ethyl[1-(4-methylphenyl)propyl]amine](/img/structure/B13220556.png)
![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13220575.png)
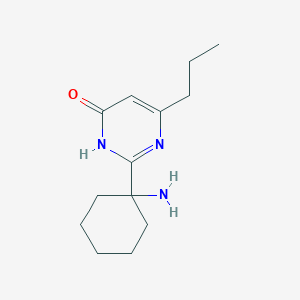
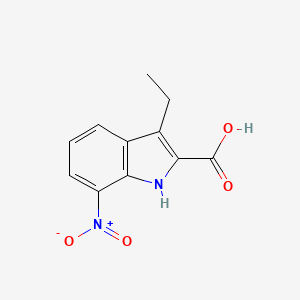
![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13220595.png)

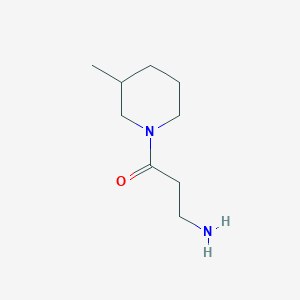
![tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate](/img/structure/B13220615.png)
